Daphnilongeridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

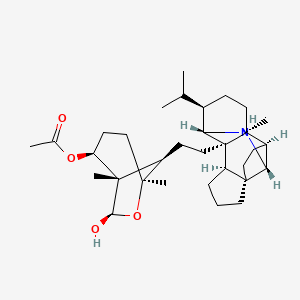

Daphnilongeridine is a natural compound isolated from the branch of Daphniphyllum macropodum Miq . It belongs to the alkaloids family . The molecular formula of Daphnilongeridine is C32H51NO4 .

Molecular Structure Analysis

The molecular structure of Daphnilongeridine is complex. It includes a bridged 6,6-bicyclic system, as well as 5- and 7-membered rings . The IUPAC name for Daphnilongeridine is [ (1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8- [2- [ (1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo [8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo [3.2.1]octan-2-yl] acetate .Physical And Chemical Properties Analysis

Daphnilongeridine is a powder with a molecular weight of 513.8 . Its solubility has been reported in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Cytotoxicity in Cancer Research

Daphnilongeridine has been identified to exhibit cytotoxic properties against several tumor cell lines. With IC(50) values ranging from 2.4-9.7 µM, it shows potential as a candidate for cancer therapy studies . Its ability to inhibit the growth of cancer cells can be pivotal in the development of new chemotherapeutic agents.

Biological Activity Studies

Research into the biological activity of Daphnilongeridine extends to its effects on human microvascular endothelial cells, with an IC(50) of 2.7 µM . This suggests that Daphnilongeridine could be significant in studying vascular biology and related pathologies.

Chemical Property Analysis

The chemical properties of Daphnilongeridine, such as its solubility in various organic solvents and stability under different storage conditions, are crucial for researchers. These properties are essential for designing experiments and determining the compound’s suitability for various applications .

Environmental Impact Research

While specific studies on Daphnilongeridine’s environmental impact are not readily available, the broader category of pharmaceuticals and their residues are known to affect ecosystems. Research into similar compounds can provide insights into how Daphnilongeridine might interact with environmental elements and the potential risks involved .

Molecular Biology Applications

In molecular biology, Daphnilongeridine’s structure and function can be studied to understand its interaction with biological macromolecules. This can lead to insights into the mechanisms of action at the molecular level and contribute to the field of drug design .

Synthetic Chemistry Research

Synthetic chemists may explore the complex structure of Daphnilongeridine to develop synthetic analogs with enhanced properties or reduced toxicity. This research can contribute to the synthesis of new compounds with potential industrial applications .

Phytochemistry and Ethnopharmacology

As an alkaloid isolated from the branch of Daphniphyllum macropodum Miq., Daphnilongeridine’s role in traditional medicine and its phytochemical context can be a rich field of study. Researchers can explore its traditional uses and potential for integration into modern pharmacopeia .

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBLZPKBXFEWGF-FCEQYDTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91885237 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.